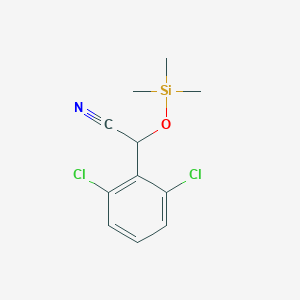
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile is a chemical compound characterized by the presence of a trimethylsilyloxy group attached to a 2,6-dichlorophenylacetonitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile typically involves the reaction of 2,6-dichlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2,6-Dichlorophenylacetonitrile+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the nitrile group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, acids, or amines.
Applications De Recherche Scientifique
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Incorporated into polymers and other materials to impart specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a precursor to pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile involves its interaction with various molecular targets. The trimethylsilyloxy group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective modification of other parts of the molecule. The 2,6-dichlorophenylacetonitrile backbone can interact with enzymes or receptors, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorophenylacetonitrile: Lacks the trimethylsilyloxy group, making it less versatile in certain chemical reactions.
Trimethylsilyl Chloride: Used as a reagent to introduce trimethylsilyloxy groups into other molecules.
2,4-Dichlorophenylacetonitrile: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile is unique due to the presence of both the trimethylsilyloxy group and the 2,6-dichlorophenylacetonitrile backbone. This combination imparts specific chemical properties, making it useful in a variety of applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H13Cl2NOSi |
|---|---|
Poids moléculaire |
274.21 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-10(7-14)11-8(12)5-4-6-9(11)13/h4-6,10H,1-3H3 |
Clé InChI |
BHHITEJRKVUBFJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C#N)C1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


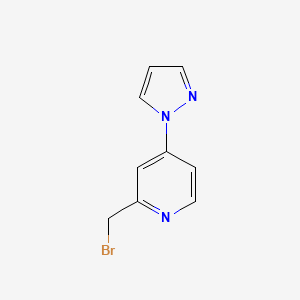
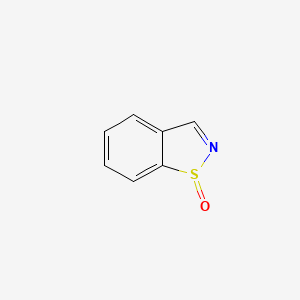
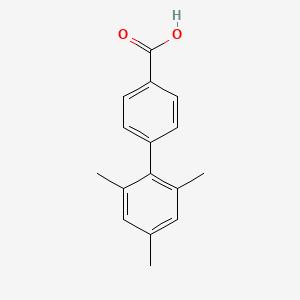
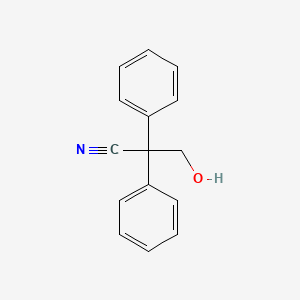
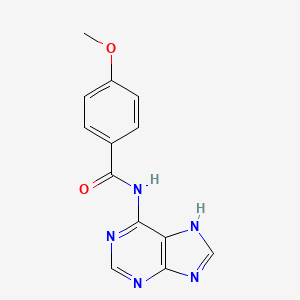
![2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8588872.png)

![8-Acetylamino-2-methylimidazo[1,2-a]pyridine](/img/structure/B8588899.png)
![7-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8588907.png)
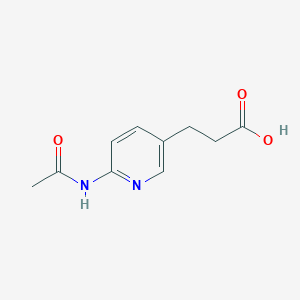
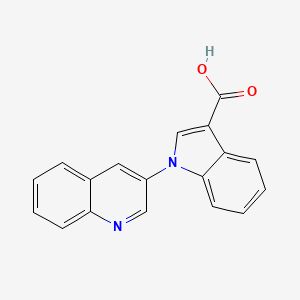
![(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol](/img/structure/B8588941.png)
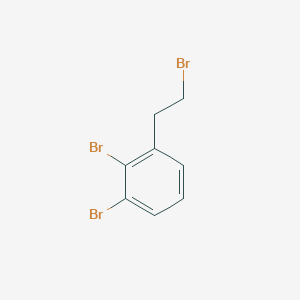
![Ethyl 6-(furan-3-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8588963.png)
